7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine
Overview
Description
7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound with the molecular formula C7H6ClN3.
Mechanism of Action
Target of action
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential applications in various fields. The specific targets of these compounds can vary widely depending on their structure and functional groups .
Mode of action
The mode of action of pyrazolo[1,5-a]pyrimidines can also vary depending on their specific structure and targets. Some of these compounds have been studied for their potential as kinase inhibitors , which means they could work by binding to kinases and inhibiting their activity .
Biochemical pathways
The biochemical pathways affected by pyrazolo[1,5-a]pyrimidines would depend on their specific targets. If a compound is a kinase inhibitor, for example, it could affect pathways that are regulated by that kinase .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazolo[1,5-a]pyrimidines would depend on their specific structure. Some factors that could influence these properties include the compound’s size, charge, and the presence of functional groups that can form hydrogen bonds .
Result of action
The molecular and cellular effects of pyrazolo[1,5-a]pyrimidines would depend on their mode of action and the biochemical pathways they affect. For kinase inhibitors, the effects could include changes in cell signaling, cell cycle progression, and cell survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of pyrazolo[1,5-a]pyrimidines .
Biochemical Analysis
Biochemical Properties
7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting various signaling pathways. The compound’s interaction with proteins can lead to changes in protein conformation and function, impacting cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are crucial for understanding the compound’s role in various biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it accumulates in specific compartments. Its distribution within tissues can influence its activity and effectiveness, making it important to study these aspects for potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and its potential as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of fluorescent probes and materials for optical applications.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine
- 4-Chloro-2-[2-(4-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-7-yl]phenol
Uniqueness
7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in the development of fluorescent probes and materials for optical applications .
Properties
IUPAC Name |
7-chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXFLHGRWQZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678376 | |
Record name | 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954422-25-4 | |
Record name | 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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